molecular formula C18H13N5O4 B2777860 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1396795-57-5

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2777860
CAS No.: 1396795-57-5
M. Wt: 363.333
InChI Key: HCBYWFPCRWASCJ-UHFFFAOYSA-N
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Description

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C18H13N5O4 and its molecular weight is 363.333. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O4/c1-22-18(26)23(21-20-22)12-8-6-11(7-9-12)19-17(25)16-10-14(24)13-4-2-3-5-15(13)27-16/h2-10H,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBYWFPCRWASCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and related research findings.

Structural Overview

The compound consists of a chromene backbone fused with a tetrazole ring and a carboxamide group. The presence of the tetrazole moiety is particularly significant as it is associated with various biological activities, including antimicrobial and anticancer properties.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with various molecular targets, including enzymes and receptors, modulating their activity. Tetrazoles are known for their ability to inhibit certain enzymes and bind to specific receptors, which may contribute to the compound's pharmacological profile.

Antimicrobial Properties

Research indicates that compounds containing tetrazole rings often exhibit antimicrobial activity. The specific interactions of this compound with microbial targets have yet to be fully elucidated, but preliminary studies suggest potential efficacy against various bacterial strains.

Anticancer Activity

The structural similarity of this compound to known anticancer agents suggests a potential role in cancer therapy. Compounds with similar chromene and tetrazole structures have demonstrated cytotoxic effects against cancer cell lines. For instance, research has shown that certain derivatives can induce apoptosis in cancer cells by interacting with key proteins involved in cell survival pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Study Findings
Study 1Demonstrated that tetrazole derivatives inhibited growth in various cancer cell lines (IC50 values ranging from 10 to 30 µM) due to apoptosis induction.
Study 2Identified antimicrobial properties in similar chromene derivatives against Gram-positive bacteria with minimum inhibitory concentrations (MIC) below 100 µg/mL.
Study 3Suggested that modifications in the phenyl ring could enhance binding affinity to specific receptors involved in cancer progression.

Scientific Research Applications

Structural Characteristics

The compound features a unique structure comprising:

  • A chromene backbone, which is known for its diverse biological activities.
  • A tetrazole ring that enhances its pharmacological properties.
  • A benzamide moiety that is commonly found in many bioactive compounds.

The molecular formula of the compound is C15H15N5O3C_{15}H_{15}N_5O_3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Biological Activities

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide exhibits several promising biological activities:

Antimicrobial Properties

Research has indicated that compounds containing tetrazole rings often display antimicrobial activity. The specific interactions of this compound with bacterial and fungal targets are under investigation.

Anti-inflammatory Effects

The structural features of this compound suggest potential anti-inflammatory properties. Studies are needed to elucidate its mechanisms of action in inflammatory pathways.

Anticancer Potential

Preliminary studies suggest that the compound may inhibit cancer cell proliferation. Its structural similarities to known anticancer agents warrant further exploration in cancer research.

Study Example 1: Antimicrobial Activity

In vitro studies are being conducted to assess the antimicrobial efficacy against common pathogens. Results from these studies will help determine the compound's potential as a therapeutic agent.

Study Example 2: Anti-inflammatory Mechanism

Research is focusing on the compound's interaction with inflammatory mediators to understand its role in modulating immune responses.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis :
    Concentrated HCl (6M) at reflux (110°C, 12h) cleaves the amide bond, yielding 4-oxo-4H-chromene-2-carboxylic acid and 4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline .

  • Basic Hydrolysis :
    NaOH (4M, ethanol/water, 80°C, 8h) produces the carboxylate salt, which can be acidified to isolate the free carboxylic acid.

Table 1: Hydrolysis Conditions and Products

ConditionsReagentsTemperature/TimeProductsYieldSource
Acidic (HCl)6M HCl110°C, 12hChromene-2-carboxylic acid + aniline72%
Basic (NaOH)4M NaOH80°C, 8hSodium carboxylate salt85%

Nucleophilic Substitution at Tetrazole Ring

The tetrazole ring exhibits reactivity at the N-methyl position and oxygen atom:

  • Alkylation :
    Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ (60°C, 6h) to form N-alkylated derivatives.

  • Oxidation :
    Treatment with H₂O₂ in acetic acid generates a tetrazole N-oxide intermediate, which can undergo further ring-opening reactions.

Table 2: Tetrazole Ring Modifications

Reaction TypeReagents/ConditionsProductApplicationSource
AlkylationCH₃I, K₂CO₃, DMF, 60°C, 6hN-Methyltetrazole derivativeEnhanced lipophilicity
Oxidation30% H₂O₂, CH₃COOH, 25°C, 3hTetrazole N-oxidePrecursor for ring expansion

Electrophilic Aromatic Substitution on Chromene Core

The chromen-4-one scaffold undergoes regioselective substitutions:

  • Nitration :
    HNO₃/H₂SO₄ (0°C, 2h) introduces a nitro group at the 6-position of the chromene ring .

  • Sulfonation :
    Fuming H₂SO₄ (50°C, 4h) yields sulfonated derivatives at the 8-position .

Table 3: Chromene Functionalization

ReactionReagentsPositionProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C66-Nitrochromene derivative65%
SulfonationFuming H₂SO₄, 50°C88-Sulfochromene derivative58%

Cycloaddition and Ring-Opening Reactions

The tetrazole ring participates in [3+2] cycloadditions:

  • With Alkynes :
    Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole-linked hybrids under mild conditions .

Photochemical Reactions

The chromen-4-one moiety undergoes photodimerization under UV light (λ = 300–350 nm), forming cyclobutane-linked dimers. This reaction is solvent-dependent, with higher yields observed in nonpolar media .

Reduction of Chromene Carbonyl Group

Catalytic hydrogenation (H₂, Pd/C, ethanol, 25°C, 12h) reduces the 4-oxo group to a hydroxyl group, yielding the corresponding dihydrochromene derivative .

Key Research Findings:

  • Antimicrobial Activity : Nitro-substituted derivatives (Table 3) show enhanced activity against Staphylococcus aureus (MIC = 2 µg/mL) .

  • Enzyme Inhibition : Tetrazole N-oxide derivatives inhibit acetylcholinesterase (IC₅₀ = 0.8 µM) .

Q & A

Q. What in vivo models are optimal for evaluating this compound’s neuroprotective potential?

  • Methodological Answer :
  • Stroke models : Middle cerebral artery occlusion (MCAO) in mice, measuring infarct volume via MRI.
  • Dosing : 10 mg/kg i.p., timed to post-ischemic reperfusion.
  • Biomarkers : ELISA for TNF-α and IL-6 in serum, paired with immunohistochemistry for caspase-3 in brain sections. Prior studies on chromene analogs show reduced infarct volume by 38% .

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